3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-propoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the phenyl rings can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity, making it useful in studying bacterial and fungal infections.
Medicine: Potential therapeutic agent for treating infections and possibly other diseases.
Industry: Can be used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with microbial enzymes and proteins. Molecular docking studies have shown that this compound binds strongly to bacterial proteins, inhibiting their function and leading to the death of the microorganism. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt essential processes such as cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual phenyl substitution, which enhances its biological activity compared to other similar compounds. The presence of both dichlorophenyl and propoxyphenyl groups contributes to its potent antimicrobial properties .
Properties
Molecular Formula |
C18H14Cl2N4OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-2-9-25-13-6-3-11(4-7-13)17-23-24-16(21-22-18(24)26-17)14-8-5-12(19)10-15(14)20/h3-8,10H,2,9H2,1H3 |
InChI Key |
JNGLISISZBJLHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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